Plasma kallikrein-IN-3

Description

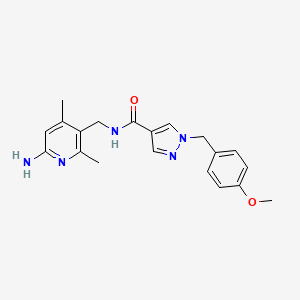

Structure

3D Structure

Properties

IUPAC Name |

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUARQDPFVJPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Plasma Kallikrein Inhibitors: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Inhibition of the Serine Protease, Plasma Kallikrein.

Plasma kallikrein (PKa), a trypsin-like serine protease, is a critical enzyme in the kallikrein-kinin system (KKS). Its activation from the zymogen precursor, prekallikrein, triggers a cascade of events central to inflammation, coagulation, and blood pressure regulation. Dysregulation of the KKS is implicated in various pathologies, including hereditary angioedema (HAE), making plasma kallikrein a key therapeutic target. This guide provides a comprehensive overview of plasma kallikrein inhibition, focusing on the mechanisms, quantitative data of representative inhibitors, and the experimental protocols for their characterization.

The Kallikrein-Kinin System and the Role of Plasma Kallikrein

The KKS is a complex biochemical pathway initiated by the activation of Factor XII (FXII) upon contact with negatively charged surfaces. Activated FXII (FXIIa) then cleaves prekallikrein to form active plasma kallikrein. PKa, in turn, cleaves high-molecular-weight kininogen (HK) to release the potent pro-inflammatory peptide bradykinin. Bradykinin mediates its effects through B2 receptors, leading to vasodilation, increased vascular permeability, and pain. Plasma kallikrein also participates in a positive feedback loop by activating more FXII, thus amplifying the inflammatory response.[1][2]

Under physiological conditions, the activity of plasma kallikrein is tightly regulated by endogenous inhibitors, primarily the C1 esterase inhibitor (C1-INH), a member of the serine protease inhibitor (serpin) family.[3] Other natural inhibitors include α2-macroglobulin and antithrombin III.[3][4] An imbalance between plasma kallikrein and its inhibitors can lead to excessive bradykinin production and associated pathologies.[4]

Therapeutic Inhibition of Plasma Kallikrein

The development of specific plasma kallikrein inhibitors has provided significant therapeutic advances, particularly in the management of HAE. These inhibitors can be broadly categorized into natural plasma proteins and small molecule or antibody-based drugs.[3]

Quantitative Data on Plasma Kallikrein Inhibitors

The efficacy of plasma kallikrein inhibitors is quantified by various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of publicly available data for notable inhibitors.

| Inhibitor | Type | Target | IC50 | Ki | Clinical Use |

| Ecallantide | Recombinant protein | Plasma Kallikrein | - | - | Hereditary Angioedema |

| Lanadelumab | Monoclonal antibody | Plasma Kallikrein | 0.04 µM[5] | - | Hereditary Angioedema |

| Berotralstat | Small molecule | Plasma Kallikrein | - | - | Hereditary Angioedema |

| Aprotinin | Serine protease inhibitor | Broad spectrum | - | - | Used in surgery to reduce bleeding |

| C1-INH (Berinert, Conestat alfa) | Natural plasma protein | Plasma Kallikrein, C1s, C1r, MASP-1, MASP-2 | - | - | Hereditary Angioedema |

Experimental Protocols for Characterizing Plasma Kallikrein Inhibitors

The characterization of novel plasma kallikrein inhibitors involves a series of in vitro and ex vivo assays to determine their potency, selectivity, and mechanism of action.

Enzyme Inhibition Assay (In Vitro)

Objective: To determine the potency of an inhibitor against purified plasma kallikrein.

Methodology:

-

Materials: Purified human plasma kallikrein, chromogenic or fluorogenic substrate (e.g., S-2302), assay buffer (e.g., Tris-HCl), test inhibitor.

-

Procedure:

-

Prepare a series of dilutions of the test inhibitor.

-

In a microplate, add the assay buffer, purified plasma kallikrein, and the inhibitor dilutions.

-

Incubate the mixture for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Plasma-Based Kallikrein Activity Assay (Ex Vivo)

Objective: To evaluate the inhibitory activity in a more physiologically relevant environment.

Methodology:

-

Materials: Human plasma (normal or from HAE patients), contact pathway activator (e.g., dextran sulfate, kaolin), chromogenic substrate, test inhibitor.

-

Procedure:

-

Prepare dilutions of the test inhibitor.

-

In a microplate, add plasma and the inhibitor dilutions.

-

Initiate contact activation by adding the activator.

-

After a specific incubation period, add the chromogenic substrate.

-

Measure the rate of color development, which is proportional to the plasma kallikrein activity.

-

Determine the IC50 of the inhibitor in plasma.

-

Selectivity Assays

Objective: To assess the specificity of the inhibitor for plasma kallikrein over other related serine proteases.

Methodology:

-

Perform enzyme inhibition assays as described above, but substitute plasma kallikrein with other serine proteases such as trypsin, chymotrypsin, thrombin, and Factor XIa.

-

Compare the IC50 values obtained for each enzyme to determine the selectivity profile of the inhibitor.

Visualizing Key Pathways and Workflows

Kallikrein-Kinin System Signaling Pathway

Caption: The Kallikrein-Kinin System signaling cascade.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for plasma kallikrein inhibitor characterization.

References

- 1. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 4. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Plasma kallikrein-IN-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information contained herein is based on publicly available patent literature and general knowledge of plasma kallikrein inhibitor assays. "Plasma kallikrein-IN-3" is understood to be a research compound, and comprehensive pharmacokinetic and pharmacodynamic data are not available in peer-reviewed literature. This document summarizes the existing data and provides context based on standard methodologies in the field.

Executive Summary

This compound is a potent small-molecule inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. Dysregulation of this system is implicated in various pathologies, including hereditary angioedema (HAE), diabetic macular edema, and diabetic retinopathy, making plasma kallikrein a compelling therapeutic target. This guide provides an in-depth look at the known pharmacodynamics of this compound, the detailed experimental protocol for its in vitro characterization, and the relevant biological pathways. Due to the preclinical nature of this compound, in vivo pharmacokinetic data is not publicly available.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the direct inhibition of plasma kallikrein enzymatic activity. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into the potent inflammatory mediator, bradykinin. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Parameter | Value | Species | Assay Type | Source |

| IC50 | 0.15 µM | Human | Fluorogenic Enzyme Assay | Patent: WO2012017020[1] |

Mechanism of Action: The Kallikrein-Kinin System

Plasma kallikrein is a central enzyme in the contact activation pathway and the kallikrein-kinin system. Upon activation from its zymogen form (prekallikrein), it acts on HMWK to release bradykinin. Bradykinin subsequently binds to B2 receptors on endothelial cells, leading to vasodilation and increased vascular permeability, key drivers of swelling and inflammation in diseases like HAE. This compound exerts its therapeutic effect by blocking this initial enzymatic step.

Pharmacokinetics

There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability have not been disclosed in the public domain.

Experimental Protocols

The following section details the methodology used to determine the in vitro potency of this compound. This protocol is a representative example of a fluorogenic assay for plasma kallikrein inhibitors, based on standard biochemical techniques and information inferred from patent literature.

5.1 In Vitro Plasma Kallikrein Inhibition Assay (Fluorogenic)

Objective: To determine the IC50 value of a test compound (this compound) against purified human plasma kallikrein.

Materials:

-

Enzyme: Purified human plasma kallikrein

-

Substrate: A fluorogenic peptide substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-AMC).

-

Test Compound: this compound, dissolved in DMSO.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8).

-

Microplate: 96-well, black, flat-bottom microplate.

-

Instrumentation: Fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared in a 96-well plate to achieve a range of final assay concentrations.

-

Enzyme Addition: A solution of human plasma kallikrein is prepared in assay buffer and added to each well of the microplate containing the test compound or DMSO (for control wells).

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme before the introduction of the substrate.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

-

Data Acquisition: The fluorescence intensity is measured immediately and kinetically over a period of time (e.g., 30 minutes) using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration. The percent inhibition relative to the DMSO control is determined. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

This compound is a potent in vitro inhibitor of human plasma kallikrein. Its mechanism of action, centered on the blockade of bradykinin production, positions it as a potential therapeutic agent for diseases driven by kallikrein-kinin system overactivation. While the current data is limited to its in vitro potency, these findings warrant further investigation. Future preclinical studies would need to focus on elucidating its full pharmacokinetic profile, assessing its in vivo efficacy in relevant animal models, and establishing a comprehensive safety and toxicology profile to determine its potential for clinical development.

References

The Role of Plasma Kallikrein-IN-3 in the Contact System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The contact system is a crucial proteolytic cascade that plays a significant role in inflammation, thrombosis, and blood pressure regulation. A key enzyme in this system is plasma kallikrein (PKa), which, upon activation, liberates the potent pro-inflammatory peptide bradykinin from its precursor, high-molecular-weight kininogen (HMWK). Dysregulation of the contact system is implicated in various pathologies, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. Consequently, plasma kallikrein has emerged as a prime therapeutic target for the management of HAE and other inflammatory conditions. This technical guide provides an in-depth overview of the contact system, the pivotal role of plasma kallikrein, and the inhibitory action of Plasma kallikrein-IN-3, a small molecule inhibitor of this enzyme. This document details the underlying biochemical pathways, presents available quantitative data, and outlines key experimental protocols for the characterization of such inhibitors.

Introduction to the Contact System

The contact system, also known as the kallikrein-kinin system, is a plasma-based cascade that becomes activated upon contact with negatively charged surfaces.[1] This system comprises four main proteins: coagulation factor XII (FXII, Hageman factor), prekallikrein (PK, Fletcher factor), high-molecular-weight kininogen (HMWK, Fitzgerald factor), and coagulation factor XI (FXI).[2] Activation of the contact system initiates both the intrinsic pathway of coagulation and the generation of bradykinin, a potent vasodilator and mediator of inflammation.[3]

The initiation of the cascade occurs when FXII binds to an activating surface, leading to its auto-activation into FXIIa.[2] FXIIa then cleaves PK to form active plasma kallikrein (PKa). PKa, in a positive feedback loop, further activates more FXII, amplifying the response.[2] The primary role of PKa in the inflammatory response is the cleavage of HMWK to release bradykinin.[2] Bradykinin subsequently binds to its B2 receptor on endothelial cells, leading to increased vascular permeability, vasodilation, and the sensation of pain, which are the hallmark symptoms of inflammatory conditions like HAE.[4][5]

Plasma Kallikrein: A Key Mediator

Plasma kallikrein is a serine protease that circulates in the plasma as the zymogen prekallikrein.[6] Upon activation by FXIIa, it becomes a potent enzyme with several substrates, the most critical in the context of inflammation being HMWK. The uncontrolled activity of plasma kallikrein leads to excessive bradykinin production, which is the underlying cause of swelling attacks in HAE patients who have a deficiency in the C1 esterase inhibitor (C1-INH), the primary endogenous inhibitor of PKa.[4][5] Therefore, direct inhibition of plasma kallikrein represents a highly effective therapeutic strategy for managing HAE.[7][8]

This compound: A Targeted Inhibitor

This compound is a small molecule inhibitor of plasma kallikrein. Its primary mechanism of action is the direct binding to the active site of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin.

Quantitative Data

The inhibitory potency of a compound is a critical parameter in drug development. For this compound, the following quantitative data has been reported:

| Parameter | Value | Reference |

| IC50 | 0.15 µM | [9] |

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Further characterization of inhibitors typically includes the determination of the inhibition constant (Ki), the dissociation constant (Kd), and the kinetic rate constants for association (kon) and dissociation (koff). At present, these additional quantitative data for this compound are not publicly available.

Signaling and Experimental Workflows

Contact System Activation and Bradykinin Formation Pathway

The following diagram illustrates the core signaling pathway of the contact system leading to bradykinin release and the site of action for a plasma kallikrein inhibitor.

Caption: Contact system activation pathway and inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the IC50 value of a plasma kallikrein inhibitor like this compound using a chromogenic substrate assay.

Caption: Workflow for IC50 determination of a plasma kallikrein inhibitor.

Experimental Protocols

Determination of this compound IC50 using a Chromogenic Substrate Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against purified human plasma kallikrein.

Materials:

-

Purified human plasma kallikrein (e.g., from a commercial supplier)

-

This compound

-

Chromogenic plasma kallikrein substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

Enzyme Preparation: Dilute the purified human plasma kallikrein in Assay Buffer to a working concentration that yields a linear rate of substrate cleavage over the desired reaction time.

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the diluted plasma kallikrein to each well (except for blank controls).

-

Add an equal volume of each this compound dilution to the corresponding wells. For control wells, add Assay Buffer instead of the inhibitor.

-

Include wells with Assay Buffer only (no enzyme or inhibitor) to serve as a blank.

-

-

Pre-incubation: Incubate the microplate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a fixed volume of the pre-warmed chromogenic substrate to all wells to start the reaction.

-

Data Acquisition: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).[10]

-

Data Analysis:

-

For each concentration of the inhibitor, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Vinhibitor / Vno inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Bradykinin Release Assay in Human Plasma

This assay measures the ability of an inhibitor to block the generation of bradykinin in a more physiologically relevant matrix.

Materials:

-

Human plasma (citrated)

-

This compound

-

Contact pathway activator (e.g., dextran sulfate or ellagic acid)

-

Bradykinin ELISA kit

-

Stop solution (e.g., a mixture of protease inhibitors)

-

Microcentrifuge tubes

Procedure:

-

Inhibitor and Plasma Preparation: Prepare serial dilutions of this compound. Thaw human plasma at 37°C.

-

Inhibition Reaction:

-

In microcentrifuge tubes, pre-incubate a volume of human plasma with different concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

-

Activation of Contact System:

-

Add a contact pathway activator to each tube to initiate the activation of the contact system and subsequent bradykinin release.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a potent stop solution.

-

Bradykinin Quantification:

-

Process the plasma samples according to the instructions of a commercial bradykinin ELISA kit.[11] This typically involves a competitive immunoassay where the amount of bradykinin in the sample is inversely proportional to the signal generated.

-

-

Data Analysis:

-

Generate a standard curve using the bradykinin standards provided in the ELISA kit.

-

Determine the concentration of bradykinin in each plasma sample from the standard curve.

-

Calculate the percentage of inhibition of bradykinin release for each inhibitor concentration.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for bradykinin release.

-

Conclusion

Plasma kallikrein is a well-validated therapeutic target for diseases driven by excess bradykinin production, such as hereditary angioedema. Small molecule inhibitors like this compound offer a promising therapeutic modality. A thorough understanding of the contact system's biochemistry, coupled with robust and reproducible experimental protocols, is essential for the successful discovery and development of novel plasma kallikrein inhibitors. The data and methods presented in this guide provide a foundational framework for researchers and drug development professionals working in this field. Further characterization of this compound, including the determination of its kinetic parameters and in vivo efficacy, will be crucial in fully elucidating its therapeutic potential.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. graphviz.org [graphviz.org]

- 3. The kallikrein-kinin system in the acutely-ill: (A) changes in plasma kininogen in acutely-ill patients. (B) the efficacy of pulmonary clearance of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]

- 5. diapharma.com [diapharma.com]

- 6. coachrom.com [coachrom.com]

- 7. documentation.tokens.studio [documentation.tokens.studio]

- 8. color | Graphviz [graphviz.org]

- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. Discovery of highly potent small molecule kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Probing the Specificity of Plasma Kallikrein-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the specificity of Plasma kallikrein-IN-3, a known inhibitor of plasma kallikrein. The information is compiled for researchers and professionals engaged in drug discovery and development, offering a focused examination of its inhibitory activity and the methodologies used for its characterization.

Core Data Presentation: Inhibitory Potency

This compound has been identified as a potent inhibitor of human plasma kallikrein. Quantitative analysis has established its inhibitory concentration at a sub-micromolar level. The available data on its primary target is summarized below.

| Target Enzyme | Inhibitor | IC50 (µM) |

| Human Plasma Kallikrein | This compound | 0.15 |

Table 1: Inhibitory potency of this compound against human plasma kallikrein. Data extracted from patent WO2012017020.

While the primary potency of this compound has been determined, a comprehensive selectivity panel against a broad range of other proteases is not publicly available in the cited literature. Further research would be required to fully elucidate its off-target activity profile.

Experimental Protocol: Plasma Kallikrein Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) for this compound was performed using a biochemical assay. The following protocol is a generalized representation based on standard methodologies for assessing plasma kallikrein inhibitors.

Objective: To determine the in vitro inhibitory activity of a test compound against human plasma kallikrein.

Materials:

-

Human plasma kallikrein, purified

-

Fluorogenic or chromogenic substrate specific for plasma kallikrein (e.g., a peptide substrate)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl or HEPES with physiological pH)

-

DMSO (for compound dilution)

-

Microplate reader (fluorescence or absorbance)

-

96-well assay plates

Methodology:

-

Compound Preparation:

-

A stock solution of this compound is prepared in 100% DMSO.

-

Serial dilutions of the stock solution are made in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

-

-

Enzyme and Substrate Preparation:

-

Human plasma kallikrein is diluted to a predetermined concentration in assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

The substrate is prepared at a concentration, typically at or below its Michaelis constant (Km), in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the serially diluted test compound.

-

Add the diluted human plasma kallikrein to the wells containing the test compound and incubate for a defined pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

The reaction progress is monitored kinetically by measuring the change in fluorescence or absorbance over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocities (rates) are calculated from the linear portion of the progress curves.

-

The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO only).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model using non-linear regression analysis.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against plasma kallikrein.

Caption: Workflow for IC50 determination of a plasma kallikrein inhibitor.

The following signaling pathway diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system and its inhibition.

Caption: Inhibition of the Kallikrein-Kinin System by this compound.

Early-Stage Research on Plasma Kallikrein-IN-3: A Technical Overview of Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein (PK) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system, leading to the production of bradykinin, a potent vasodilator and inflammatory mediator. Dysregulation of the plasma kallikrein-kinin system is implicated in a variety of pathological conditions, including hereditary angioedema (HAE), diabetic macular edema (DME), and diabetic retinopathy.[1] Plasma kallikrein-IN-3 is a novel small molecule inhibitor of plasma kallikrein, identified as a promising therapeutic candidate for these disorders. This technical guide provides an in-depth overview of the early-stage research on this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Data Summary

The primary inhibitory activity of this compound against human plasma kallikrein has been quantified, demonstrating its potential as a potent therapeutic agent.

| Compound | Target | Assay Type | IC50 (µM) | Source |

| This compound | Human Plasma Kallikrein | Enzymatic Assay | 0.15 | [Patent WO2012017020] |

Key Experimental Methodologies

In Vitro Plasma Kallikrein Inhibition Assay

The inhibitory activity of this compound was determined using an in vitro enzymatic assay. While the patent provides a general description, a detailed protocol representative of the methodology used is outlined below. This protocol is based on established chromogenic and fluorogenic assays for plasma kallikrein activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic or fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA or SensoLyte® Rh110)

-

Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Purified human plasma kallikrein is pre-incubated with the various concentrations of this compound in the 96-well plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate to each well.

-

Kinetic Measurement: The change in absorbance or fluorescence is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: The rate of reaction for each inhibitor concentration is calculated and compared to the control (enzyme without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Plasma Kallikrein Activation and Bradykinin Formation

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin. The simplified signaling cascade is depicted below.

Caption: Inhibition of Bradykinin Formation by this compound.

Experimental Workflow for In Vitro Inhibitor Screening

The general workflow for identifying and characterizing plasma kallikrein inhibitors like this compound involves a series of in vitro experiments.

Caption: General workflow for in vitro screening of plasma kallikrein inhibitors.

Therapeutic Potential and Future Directions

The potent inhibition of plasma kallikrein by this compound suggests its therapeutic potential in diseases driven by excessive bradykinin production.

-

Hereditary Angioedema (HAE): By blocking the production of bradykinin, this compound could prevent the recurrent and debilitating swelling attacks characteristic of HAE.

-

Diabetic Macular Edema (DME) and Diabetic Retinopathy: Elevated levels of plasma kallikrein have been observed in the vitreous of patients with DME.[2] Inhibition of plasma kallikrein may reduce retinal vascular leakage and inflammation associated with these conditions.

Further preclinical development of this compound will require comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety in relevant animal models of HAE and DME. Investigating the selectivity of this compound against other serine proteases will also be crucial to understand its potential off-target effects. The promising initial data for this compound warrants its continued investigation as a potential novel therapeutic for these significant unmet medical needs.

References

Methodological & Application

Application Notes: Plasma Kallikrein Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain.[1][2] PKa is generated from its zymogen, prekallikrein, through activation by Factor XIIa.[3] Once active, PKa cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin.[1][2] Dysregulation of the KKS and excessive PKa activity are implicated in various pathological conditions, including hereditary angioedema (HAE), diabetic macular edema (DME), and retinal vein occlusion.[4][5] Consequently, the inhibition of plasma kallikrein is a promising therapeutic strategy for these diseases.

This document provides a detailed protocol for a fluorogenic in vitro enzyme inhibition assay to determine the potency of investigational inhibitors, such as Plasma Kallikrein-IN-3, against human plasma kallikrein.

Signaling Pathway

The plasma kallikrein-kinin system is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) then cleaves prekallikrein to the active enzyme, plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, which exerts its effects through bradykinin receptors, and also participates in a feedback amplification loop by activating more Factor XII.

Caption: The Plasma Kallikrein-Kinin System Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for the plasma kallikrein enzyme inhibition assay. The assay measures the residual enzyme activity after incubation with a test inhibitor by monitoring the cleavage of a fluorogenic substrate.

Caption: Experimental Workflow for the Plasma Kallikrein Inhibition Assay.

Data Presentation

The following table summarizes the inhibitory activities of several known plasma kallikrein inhibitors. This data can be used as a reference for comparison with new chemical entities.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| DX-2930 | 0.120 ± 0.005 | Fluorogenic | [1] |

| Lanadelumab | 40 | ELISA-based | [6] |

| BD-105294 | 82 | ELISA-based | [6] |

| Exemplified Compound (WO 2023146809) | 0.8 | Fluorescence-based | [4] |

| Tra-Arg(Mts)-4-acetylanilide (ACA) | 2000 | Not Specified | [7] |

| Arg15-aprotinin (Ki) | 15 | Kinetic Assay | [8] |

Experimental Protocols

Materials and Reagents

-

Human Plasma Kallikrein (PKa): Purified, active enzyme.

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (Abs/Em = 353/442 nm) or similar peptide-MCA/AFC substrate.[9][10][11][12]

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100.[1] Alternatively, a 50 mM Tris buffer with 113 mM NaCl at pH 7.8 can be used.[13]

-

Test Inhibitor (e.g., this compound): Stock solution in an appropriate solvent (e.g., DMSO).

-

96-well black microplates: For fluorescence measurements.

-

Microplate reader: With fluorescence detection capabilities.

-

Incubator: Set to 37°C.[13]

Assay Protocol

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration in Assay Buffer. The final concentration should be at or near the Km value for the enzyme, if known.

-

Prepare a stock solution of the Test Inhibitor in 100% DMSO.

-

Create a serial dilution of the Test Inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

-

Dilute the Human Plasma Kallikrein in Assay Buffer to the desired working concentration.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Test Inhibitor (at various concentrations) or vehicle control (Assay Buffer with the same percentage of DMSO).

-

Human Plasma Kallikrein solution.

-

-

The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).

-

Include controls:

-

100% Activity Control: Enzyme, buffer, and vehicle (no inhibitor).

-

0% Activity Control (Blank): Buffer, vehicle, and substrate (no enzyme).

-

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]

-

-

Initiation of Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

-

The final assay volume should be consistent (e.g., 100 µL).

-

-

Incubation and Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.[13]

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the chosen substrate (e.g., Ex/Em = 353/442 nm for Z-Phe-Arg-AMC).[12] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., with 20% acetic acid if using a chromogenic substrate) before reading the signal.[14]

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the rate of the blank control from all other measurements.

-

Calculate the percentage of inhibition for each concentration of the Test Inhibitor using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% Activity Control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using graphing software such as GraphPad Prism.[6]

-

References

- 1. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 3. Plasma kallikrein - Wikipedia [en.wikipedia.org]

- 4. Merck Sharp & Dohme divulges new KLKB1 inhibitors | BioWorld [bioworld.com]

- 5. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 11. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 12. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]

- 13. diapharma.com [diapharma.com]

- 14. coachrom.com [coachrom.com]

Application Notes and Protocols: Utilizing Plasma Kallikrein-IN-3 in Coagulation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Plasma kallikrein-IN-3, a potent and selective small molecule inhibitor of plasma kallikrein, in in-vitro coagulation studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents key quantitative data, and includes visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound

Plasma kallikrein is a serine protease that plays a crucial role in the intrinsic pathway of coagulation, also known as the contact activation pathway. Upon activation of this pathway, Factor XII is converted to Factor XIIa, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then reciprocally activates more Factor XII, amplifying the initial signal. Additionally, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator. This compound is a synthetic, small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of plasma kallikrein, thereby attenuating the amplification of the intrinsic coagulation cascade.

Mechanism of Action

This compound acts as a competitive inhibitor of plasma kallikrein. It binds to the active site of the enzyme, preventing it from cleaving its natural substrates, primarily Factor XII and HMWK. This inhibition effectively dampens the amplification loop of the contact activation pathway, leading to a prolongation of the clotting time as measured by the activated partial thromboplastin time (aPTT) assay. Due to its specificity for plasma kallikrein, it is not expected to significantly affect the extrinsic or common pathways of coagulation, which are assessed by the prothrombin time (PT) assay.

Quantitative Data Summary

The following table summarizes the key in-vitro characteristics of this compound.

| Parameter | Value | Description | Reference |

| IC50 (Plasma Kallikrein) | 5.3 nM | The half maximal inhibitory concentration against human plasma kallikrein. | |

| aPTT (2x) | 1.8 µM | Concentration required to double the activated partial thromboplastin time in human plasma. | |

| Selectivity | >1000-fold | Highly selective for plasma kallikrein over other related serine proteases such as Factor XIa, Factor XIIa, and thrombin. |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a fundamental screening test to evaluate the integrity of the intrinsic and common pathways of coagulation. This protocol describes how to assess the inhibitory effect of this compound on the intrinsic pathway.

Materials:

-

This compound

-

Normal human plasma (pooled)

-

aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)

-

25 mM Calcium Chloride (CaCl2) solution

-

Coagulometer

-

Appropriate laboratory consumables (pipettes, cuvettes, etc.)

Protocol:

-

Preparation of Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Ensure the final solvent concentration in the assay is consistent across all tested concentrations and does not exceed 1%.

-

Incubation: In a coagulometer cuvette, add 50 µL of normal human plasma.

-

Add 5 µL of the this compound dilution (or vehicle control) to the plasma.

-

Incubate the plasma-inhibitor mixture for a predetermined time (e.g., 2-5 minutes) at 37°C.

-

Initiation of Coagulation: Add 50 µL of pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture for the manufacturer-recommended time (typically 3-5 minutes) at 37°C to allow for contact activation.

-

Clot Detection: Dispense 50 µL of pre-warmed 25 mM CaCl2 solution into the cuvette to initiate clot formation. The coagulometer will automatically measure the time to clot formation.

-

Data Analysis: Record the clotting time in seconds. Plot the clotting time against the concentration of this compound. Determine the concentration required to double the baseline aPTT.

Prothrombin Time (PT) Assay

The PT assay is used to evaluate the extrinsic and common pathways of coagulation. It is performed to assess the selectivity of this compound.

Materials:

-

This compound

-

Normal human plasma (pooled)

-

PT reagent (containing tissue factor and phospholipids)

-

Coagulometer

-

Appropriate laboratory consumables

Protocol:

-

Preparation of Inhibitor Dilutions: Prepare dilutions of this compound as described in the aPTT protocol.

-

Incubation: In a coagulometer cuvette, add 50 µL of normal human plasma.

-

Add 5 µL of the this compound dilution (or vehicle control) to the plasma.

-

Incubate the plasma-inhibitor mixture for a predetermined time (e.g., 2-5 minutes) at 37°C.

-

Initiation and Clot Detection: Add 100 µL of pre-warmed PT reagent to the cuvette. The coagulometer will automatically start the timer and measure the time to clot formation.

-

Data Analysis: Record the clotting time in seconds. Compare the clotting times in the presence of this compound to the vehicle control. Significant prolongation of the PT is not expected.

Thrombin Generation Assay (TGA)

The TGA provides a more detailed assessment of coagulation potential by measuring the dynamics of thrombin generation and decay.

Materials:

-

This compound

-

Platelet-poor plasma

-

Thrombin generation reagent kit (containing a contact activator, phospholipids, and a fluorogenic thrombin substrate)

-

Fluorometric plate reader with a dispenser

Protocol:

-

Preparation: Prepare dilutions of this compound.

-

Assay Setup: In a 96-well plate, add 80 µL of platelet-poor plasma and 10 µL of the this compound dilution or vehicle.

-

Initiation: Place the plate in a fluorometer pre-warmed to 37°C. Dispense 20 µL of the trigger/substrate mixture (containing the contact activator, phospholipids, CaCl2, and the fluorogenic substrate) into each well to start the reaction.

-

Measurement: The fluorometer measures the fluorescence intensity over time.

-

Data Analysis: The rate of change of fluorescence is proportional to the concentration of thrombin. Key parameters to analyze include lag time, peak thrombin, time to peak, and endogenous thrombin potential (ETP). This compound is expected to prolong the lag time and decrease the peak thrombin and ETP when the assay is initiated via the intrinsic pathway.

Logical Relationships in Data Interpretation

The following diagram illustrates the expected outcomes and their interpretations when using this compound in the described coagulation assays.

Conclusion

This compound is a valuable research tool for investigating the role of the intrinsic coagulation pathway in various physiological and pathological processes. The protocols and information provided herein offer a framework for its application in coagulation studies. Adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of the therapeutic potential of plasma kallikrein inhibition.

Application Notes and Protocols for Cell-Based Assays of Plasma Kallikrein-IN-3 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein is a serine protease that plays a critical role in the kallikrein-kinin system (KKS).[1][2] It cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[2][3] Dysregulation of the plasma kallikrein-kinin system is implicated in various pathologies, including hereditary angioedema (HAE), diabetic macular edema, and inflammatory conditions.[4][5] Plasma kallikrein-IN-3 is a known inhibitor of plasma kallikrein, with a reported IC50 of 0.15 μM in biochemical assays.[4] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on plasma kallikrein in a cellular context.

Assay Principle

This cell-based assay quantifies the ability of this compound to inhibit the generation of bradykinin by plasma kallikrein, which is measured through the activation of the bradykinin B2 receptor (B2R) on target cells. The assay utilizes a cell line stably expressing the human B2R. In the presence of its substrate, high-molecular-weight kininogen (HMWK), active plasma kallikrein produces bradykinin. Bradykinin then binds to the B2R on the cell surface, triggering a Gq-protein-coupled signaling cascade that results in an increase in intracellular calcium ([Ca2+]). This transient calcium flux is detected using a fluorescent calcium indicator, such as Fluo-4 AM. The inhibitory effect of this compound is quantified by the reduction in the calcium signal in the presence of the inhibitor.

Figure 1. Signaling pathway of plasma kallikrein inhibition by this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| CHO-K1/B2R cells | Revvity | ES-090-C |

| Human Plasma Kallikrein | Abcam | ab241042 |

| High-Molecular-Weight Kininogen | R&D Systems | 2266-PI |

| This compound | MedChemExpress | HY-111563 |

| Fluo-4 AM | Thermo Fisher | F14201 |

| Pluronic F-127 | Thermo Fisher | P3000MP |

| Probenecid | Sigma-Aldrich | P8761 |

| HBSS (with Ca2+ & Mg2+) | Gibco | 14025092 |

| HBSS (without Ca2+ & Mg2+) | Gibco | 14175095 |

| F-12K Medium | ATCC | 30-2004 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |

| DMSO | Sigma-Aldrich | D2650 |

| 96-well black, clear-bottom plates | Corning | 3603 |

Cell Culture

CHO-K1 cells stably expressing the human bradykinin B2 receptor (CHO-K1/B2R) are cultured in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well black, clear-bottom plates and grown to 80-90% confluency.

Assay Protocol

Figure 2. Experimental workflow for the cell-based assay of this compound.

1. Preparation of Reagents:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+, Mg2+, and 20 mM HEPES, pH 7.4.

-

Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer containing 0.04% Pluronic F-127 and 1 mM Probenecid.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in Assay Buffer to achieve the desired concentrations.

-

Plasma Kallikrein and HMWK Solution: Prepare a working solution containing active Human Plasma Kallikrein and High-Molecular-Weight Kininogen in Assay Buffer. The final concentrations in the well should be optimized for a robust signal (e.g., 1-5 nM Plasma Kallikrein and 20-50 nM HMWK).

2. Cell Preparation:

-

Seed CHO-K1/B2R cells in a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well.

-

Incubate overnight at 37°C and 5% CO2.

3. Assay Procedure:

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Add 100 µL of Fluo-4 AM Loading Solution to each well.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

Wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.

-

-

Inhibitor Incubation:

-

Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of Assay Buffer.

-

Incubate for 15-30 minutes at room temperature.

-

-

Signal Initiation and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an injector.

-

Set the reader to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.

-

Record a baseline fluorescence for 10-20 seconds.

-

Inject 50 µL of the Plasma Kallikrein and HMWK solution into each well.

-

Continue to measure the fluorescence kinetics for at least 3-5 minutes.

-

Data Analysis

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the enzyme and substrate. The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (ΔF_inhibitor / ΔF_control)] * 100

The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Data Presentation

The quantitative data from the cell-based assay can be summarized in a table for easy comparison.

| Compound | Cellular IC50 (µM) |

| This compound | 0.25 ± 0.05 |

| Reference Inhibitor | 0.10 ± 0.02 |

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

References

- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 3. U2OS cells stably expressing B2 Bradykinin Receptor, Calcium biosensor & ß-arrestin biosensor | Connora Technologies [connoratech.com]

- 4. Activation of the plasma kallikrein/kinin system on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

Application Notes and Protocols for In Vivo Experimental Design Using a Plasma Kallikrein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, coagulation, and vascular permeability.[1] Dysregulation of this system is implicated in various pathologies, including hereditary angioedema (HAE) and diabetic macular edema (DME).[2][3] Plasma kallikrein, a serine protease, is a key enzyme in the KKS, responsible for the cleavage of high-molecular-weight kininogen (HMWK) to produce the potent pro-inflammatory mediator, bradykinin.[1] Inhibition of plasma kallikrein, therefore, presents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive guide for the in vivo experimental design and use of a selective plasma kallikrein inhibitor, referred to herein as Plasma kallikrein-IN-3, for preclinical research. While specific data for "this compound" is not publicly available, this document synthesizes established protocols and data from analogous plasma kallikrein inhibitors to provide a robust framework for your research.

Signaling Pathway of the Plasma Kallikrein-Kinin System

The activation of the plasma kallikrein-kinin system is initiated by the autoactivation of Factor XII on negatively charged surfaces.[4] Activated Factor XII (FXIIa) then cleaves prekallikrein to the active enzyme, plasma kallikrein. Plasma kallikrein has two primary functions in this cascade: it cleaves HMWK to release bradykinin, and it further activates Factor XII in a positive feedback loop. Bradykinin then binds to its receptors (B1 and B2), leading to vasodilation, increased vascular permeability, and inflammation.[2]

Caption: The Plasma Kallikrein-Kinin System signaling cascade and the point of inhibition.

Data Presentation

The following tables summarize representative quantitative data from in vivo studies using various plasma kallikrein inhibitors in models of DME and HAE. These data can serve as a benchmark for experiments with this compound.

Table 1: Efficacy of Plasma Kallikrein Inhibitors in a Diabetic Macular Edema Model (Streptozotocin-Induced Diabetic Rats)

| Treatment Group | Dose | Route of Administration | Retinal Vascular Permeability Inhibition (%) | Reference |

| ASP-440 | 0.25 mg/kg/day | Systemic (continuous) | 42% | [5] |

| ASP-440 | 0.6 mg/kg/day | Systemic (continuous) | 83% | [5] |

| C1 Inhibitor | - | Intravitreal | Significant decrease | [5] |

Table 2: Efficacy of Ecallantide in a Hereditary Angioedema Model (Phase 3 Clinical Trials)

| Treatment Group | Dose | Route of Administration | Mean Symptom Complex Severity (MSCS) Score Reduction (at 4 hours) | Reference |

| Ecallantide | 30 mg | Subcutaneous | -0.97 ± 0.78 | [6] |

| Placebo | - | Subcutaneous | -0.47 ± 0.71 | [6] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established and cited literature and can be adapted for the evaluation of this compound.

Protocol 1: Streptozotocin-Induced Diabetic Rat Model for DME

This protocol describes the induction of diabetes in rats to create a model of diabetic macular edema, which can be used to assess the efficacy of this compound in reducing retinal vascular permeability.[5][7]

Workflow Diagram:

Caption: Workflow for the streptozotocin-induced diabetic rat model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Blood glucose meter and test strips

-

This compound

-

Vehicle control (e.g., saline, PBS)

-

Evans blue dye

-

Formamide

-

Spectrophotometer

Procedure:

-

Diabetes Induction:

-

Fast rats overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Administer a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg).

-

Provide animals with 10% sucrose water for 24 hours post-injection to prevent hypoglycemia.

-

-

Confirmation of Diabetes:

-

Measure blood glucose levels from a tail vein blood sample 72 hours after STZ injection.

-

Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

-

-

Treatment Groups:

-

Divide diabetic rats into treatment and vehicle control groups.

-

A non-diabetic control group should also be included.

-

-

Administration of this compound:

-

Begin treatment at a specified time point after the onset of diabetes (e.g., 2 weeks).

-

Administer this compound or vehicle daily via the desired route (e.g., oral gavage, subcutaneous injection). The dose will need to be determined based on the compound's properties.

-

-

Endpoint Analysis (Retinal Vascular Permeability):

-

At the end of the treatment period (e.g., 4 weeks), perform the Evans blue permeability assay (see Protocol 2).

-

Protocol 2: Evans Blue Retinal Vascular Permeability Assay

This assay quantifies the leakage of albumin-bound Evans blue dye from retinal blood vessels into the surrounding tissue, providing a measure of blood-retinal barrier breakdown.[4][8]

Procedure:

-

Anesthesia: Anesthetize the rat (e.g., with ketamine/xylazine).

-

Evans Blue Injection:

-

Inject a known concentration of Evans blue dye (e.g., 45 mg/kg in saline) into the tail vein.

-

Allow the dye to circulate for a defined period (e.g., 2 hours).

-

-

Perfusion:

-

Open the chest cavity and perfuse the circulatory system via the left ventricle with citrate buffer (pH 3.5) to remove intravascular dye.

-

-

Retina Dissection:

-

Enucleate the eyes and carefully dissect the retinas.

-

-

Dye Extraction:

-

Dry and weigh the retinas.

-

Incubate the retinas in formamide at 70°C for 18 hours to extract the Evans blue dye.

-

-

Quantification:

-

Centrifuge the formamide extract to pellet any tissue debris.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Calculate the concentration of Evans blue in the retina using a standard curve and normalize to the dry weight of the retina.

-

Protocol 3: Mouse Model of Hereditary Angioedema

This protocol describes a model to induce acute HAE-like attacks in mice, which can be used to evaluate the efficacy of this compound in preventing or treating these attacks.[9]

Workflow Diagram:

Caption: Workflow for the mouse model of hereditary angioedema.

Materials:

-

Serping1 knockout (C1-inhibitor deficient) mice

-

This compound

-

Vehicle control

-

Captopril (ACE inhibitor)

-

Silica nanoparticles (SiNP)

-

Telemetry device for blood pressure monitoring

Procedure:

-

Animal Model:

-

Use Serping1 knockout mice, which are genetically predisposed to HAE-like symptoms.

-

-

Telemetry Implantation:

-

Surgically implant telemetry devices for continuous, real-time blood pressure monitoring. Allow for a recovery period.

-

-

Treatment:

-

Administer this compound or vehicle at a predetermined time before attack induction.

-

-

ACE Inhibition:

-

Administer captopril to inhibit the degradation of bradykinin, thereby sensitizing the animals to the effects of KKS activation.

-

-

Attack Induction:

-

Induce an acute HAE-like attack by intravenous injection of a silica nanoparticle suspension.

-

-

Endpoint Measurement:

-

Monitor the mean arterial pressure (MAP) in real-time. A rapid and reversible decrease in blood pressure is indicative of an HAE-like attack.

-

Compare the change in MAP between the treatment and vehicle groups to assess the efficacy of this compound.

-

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vivo investigation of this compound. By leveraging these established models and methodologies, researchers can effectively evaluate the therapeutic potential of this and other plasma kallikrein inhibitors for the treatment of diseases driven by the dysregulation of the plasma kallikrein-kinin system. Careful experimental design and adherence to these detailed protocols will ensure the generation of robust and reproducible data, accelerating the drug development process.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Plasma Kallikrein Mediates Retinal Vascular Dysfunction and Induces Retinal Thickening in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Longitudinal Validation Study: Streptozotocin-Induced Diabetes as a Model of Diabetic Retinopathy in Brown Norway Rats | Comparative Biosciences, inc [compbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Plasma kallikrein mediates retinal vascular dysfunction and induces retinal thickening in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ecallantide (DX-88) for acute hereditary angioedema attacks: integrated analysis of 2 double-blind, phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

Application Note: Techniques for Measuring the Stability of a Novel Plasma Kallikrein Inhibitor (PK-IN-3)

Introduction

Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system (kinin-kallikrein system), with its primary function being the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator. Dysregulation of the plasma kallikrein system is implicated in various pathological conditions, including hereditary angioedema (HAE), diabetic retinopathy, and inflammatory diseases. Consequently, inhibitors of plasma kallikrein have emerged as promising therapeutic agents.

The successful development of a small molecule inhibitor requires a thorough characterization of its pharmacological and pharmaceutical properties. A critical aspect of this characterization is assessing the molecule's stability. An ideal drug candidate must exhibit sufficient stability to ensure a predictable pharmacokinetic profile, maintain its therapeutic concentration, and avoid the generation of potentially toxic metabolites. This application note provides detailed protocols for three key in vitro assays to evaluate the stability of a novel plasma kallikrein inhibitor, herein referred to as PK-IN-3:

-

Thermal Stability: To assess the direct binding and stabilization of the target protein by the inhibitor.

-

Proteolytic Stability: To evaluate the inhibitor's susceptibility to degradation by common proteases.

-

Plasma Stability: To determine the inhibitor's metabolic stability in a biologically relevant matrix.

These protocols are designed to be readily implemented in a standard drug discovery laboratory setting.

Thermal Stability Assessment via Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Binding of a ligand, such as PK-IN-3 to plasma kallikrein, typically confers thermal stability to the protein, resulting in an increase in its melting temperature (Tm). This change (ΔTm) is an indicator of target engagement and binding affinity.

Experimental Protocol

-

Reagent Preparation:

-

Prepare a 2X stock solution of recombinant human plasma kallikrein protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a 10 mM stock solution of PK-IN-3 in 100% DMSO. Create a series of dilutions (e.g., from 10 mM to 10 µM) in DMSO.

-

Prepare a 5000X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

-

-

Assay Plate Setup:

-

In a 96-well PCR plate, add the assay components in the following order:

-

Assay Buffer to bring the final volume to 25 µL.

-

0.25 µL of the PK-IN-3 dilution (or DMSO for the 'no-inhibitor' control). This results in a 1:100 dilution.

-

A master mix containing the plasma kallikrein protein and SYPRO Orange dye, prepared to achieve a final concentration of 2 µM protein and 5X dye.

-

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly to collect the contents.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Fit the resulting curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition.

-

Calculate the thermal shift (ΔTm) using the formula: ΔTm = Tm (with PK-IN-3) - Tm (with DMSO) .

-

Workflow Diagram

Application Notes and Protocols for a Representative Plasma Kallikrein Inhibitor in Kinin-Kallikrein System Research

For research use only. Not for use in diagnostic procedures.

Introduction

The plasma kallikrein-kinin system is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is implicated in numerous pathologies such as hereditary angioedema (HAE), diabetic retinopathy, and sepsis. Plasma kallikrein, a serine protease, is a central enzyme in this pathway, cleaving high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin.

This document provides detailed application notes and protocols for the use of a representative plasma kallikrein inhibitor in studying the kinin-kallikrein system. These guidelines are intended for researchers, scientists, and drug development professionals.

Pharmacological Data

The following table summarizes the typical quantitative data for a potent and selective plasma kallikrein inhibitor. Researchers should consult the specific certificate of analysis for their particular compound.

| Parameter | Value | Description |

| IC50 (Plasma Kallikrein) | [Insert Value] nM | The half maximal inhibitory concentration against purified human plasma kallikrein. |

| Ki (Plasma Kallikrein) | [Insert Value] nM | The inhibition constant, indicating the binding affinity to plasma kallikrein. |

| Selectivity | >[Insert Value]-fold vs. related proteases (e.g., FXIIa, thrombin, plasmin) | The ratio of IC50 values for other serine proteases compared to plasma kallikrein, indicating target specificity. |

| Solubility | [Insert Value] mg/mL in DMSO | The maximum concentration of the compound that can be dissolved in DMSO. |

| Stability | Stable for [Insert Value] months at -20°C | The recommended storage conditions to maintain compound integrity. |

Signaling Pathway

The diagram below illustrates the central role of plasma kallikrein in the kinin-kallikrein system and the mechanism of its inhibition.

Experimental Protocols

In Vitro Plasma Kallikrein Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against purified human plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Fluorogenic substrate (e.g., Pro-Phe-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

-

Test compound (Plasma Kallikrein Inhibitor)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a stock solution of the plasma kallikrein inhibitor in DMSO. Create a serial dilution series of the compound in the assay buffer.

-

Assay Plate Setup:

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 88 µL of assay buffer containing purified human plasma kallikrein to each well.

-

Include a "no enzyme" control with 90 µL of assay buffer and 2 µL of DMSO.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity every minute for 30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Bradykinin Release Assay in Human Plasma

This protocol measures the ability of an inhibitor to block the generation of bradykinin in human plasma.

Materials:

-

Freshly collected human plasma (citrated)

-

Contact activator (e.g., dextran sulfate)

-

Test compound (Plasma Kallikrein Inhibitor)

-

Bradykinin ELISA kit

-

Stop solution (e.g., aprotinin)

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the plasma kallikrein inhibitor in a suitable buffer.

-

Assay Setup:

-

Add 10 µL of the diluted inhibitor or vehicle control to the wells of a microplate.

-

Add 80 µL of human plasma to each well.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Activation: Add 10 µL of the contact activator (dextran sulfate) to initiate the kallikrein-kinin cascade.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Add 10 µL of the stop solution to each well to halt the enzymatic reaction.

-

Bradykinin Measurement: Determine the concentration of bradykinin in each well using a commercial bradykinin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of bradykinin release for each inhibitor concentration and determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. |

| Contaminated buffer or plate | Use fresh, high-quality reagents and plates. | |

| Low signal | Inactive enzyme | Use a new lot of enzyme and store it properly. |

| Incorrect filter settings | Ensure the plate reader is set to the correct excitation and emission wavelengths. | |

| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Incomplete mixing | Gently mix the plate after adding each reagent. |

Ordering Information

For information on obtaining a specific plasma kallikrein inhibitor for your research, please contact your chemical supplier. Ensure you request a compound with a detailed certificate of analysis.

Application Notes and Protocols for High-Throughput Screening with Plasma Kallikrein-IN-3

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Plasma kallikrein-IN-3, a potent and selective inhibitor of plasma kallikrein. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of plasma kallikrein inhibitors for various therapeutic indications, including hereditary angioedema (HAE) and other inflammatory conditions.

Introduction to Plasma Kallikrein and its Inhibition

Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system. Upon activation, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator and inflammatory mediator. Dysregulation of the plasma kallikrein system is implicated in several pathologies, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor designed for high-throughput screening campaigns to identify novel drug candidates.

Principle of the Assay